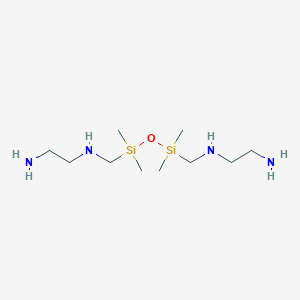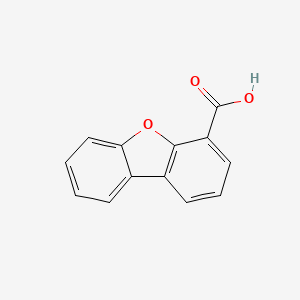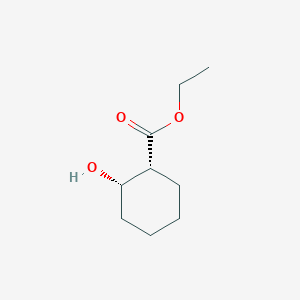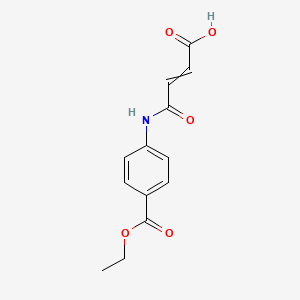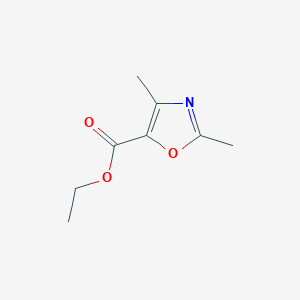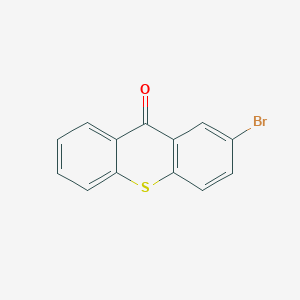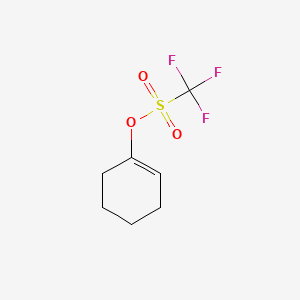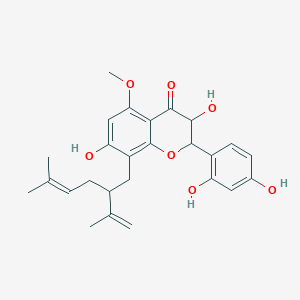
苦参醇N
描述
科学研究应用
Chemistry: Kushenol N and its derivatives are used as model compounds in the study of flavonoid chemistry and the development of new synthetic methods.
Industry: Kushenol N and its derivatives can be used as natural additives in cosmetics and personal care products due to their antioxidant and anti-inflammatory properties.
作用机制
Target of Action
Kushenol N, also known as NSC668937, is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has been reported to exhibit anti-allergic activity by significantly inhibiting the release of beta-hexosaminidase from cultured RBL-2H3 cells .
Mode of Action
It is known that kushenol n interacts with its targets to suppress the production of inflammatory mediators . This interaction results in the inhibition of certain activations, which might be responsible for the inhibition of inflammatory mediators in stimulated cells .
Biochemical Pathways
Kushenol N affects several biochemical pathways. It has been shown to upregulate the expression of HO-1 and its activities in stimulated cells . The upregulation of Nrf2 transcription activities by Kushenol N in stimulated cells was demonstrated to be responsible for the upregulation of HO-1 expression and its activity .
Result of Action
The result of Kushenol N’s action is the suppression of the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in stimulated cells . This leads to the prevention of DNA damage and cell death by upregulating the endogenous antioxidant defense system .
准备方法
Synthetic Routes and Reaction Conditions
Kushenol N can be isolated from the roots of Sophora flavescens using liquid chromatography techniques. The roots are typically dried and ground into a fine powder before being subjected to extraction with solvents such as methanol or ethanol. The extract is then purified using reverse-phase liquid chromatography to separate kushenol N from other flavonoids present in the plant .
Industrial Production Methods
While there is limited information on the large-scale industrial production of kushenol N, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction process to maximize yield and purity, as well as developing efficient purification techniques to isolate kushenol N from other compounds in the extract.
化学反应分析
Types of Reactions
Kushenol N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives of kushenol N.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of kushenol N.
Substitution: This reaction involves the replacement of one functional group in kushenol N with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. These reactions are often carried out under mild conditions to prevent the degradation of kushenol N.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kushenol N. These derivatives can exhibit different biological activities compared to the parent compound, making them valuable for further research and development.
相似化合物的比较
Kushenol N is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:
- Kushenol K
- Kushenol L
- Kushenol X
- Kurarinone
- Norkurarinone
- Isokurarinone
- Kushenol A
Compared to these similar compounds, kushenol N has unique structural features that contribute to its distinct biological activities. For example, the presence of specific functional groups in kushenol N may enhance its ability to interact with molecular targets involved in inflammation and oxidative stress .
属性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327597 | |
| Record name | NSC668937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102490-65-3 | |
| Record name | NSC668937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Kushenol N?
A1: Kushenol N, a prenylated flavonoid, has demonstrated promising biological activities in several studies:
- Vasorelaxation: [, ] Kushenol N exhibits potent vasorelaxant effects in porcine coronary arteries, suggesting potential benefits for cardiovascular health. [] Research indicates that Kushenol N and 5-methylsophoraflavanone B could be considered active markers in Sophora flavescens extract for vasorelaxation activity.
- Anti-allergic Activity: [] Kushenol N significantly inhibits the release of beta-hexosaminidase from cultured RBL-2H3 cells, indicating potential for managing allergic reactions. []
- Sodium-dependent Glucose Cotransporter 2 (SGLT2) Inhibition: [] Kushenol N demonstrates inhibitory activity against SGLT2, suggesting potential as a therapeutic agent for type 2 diabetes by regulating blood glucose levels. []
- Estrogen Receptor Alpha (ER-α) Antagonism: [] Computational studies suggest Kushenol N may act as an antagonist of ER-α, indicating potential for developing novel breast cancer therapies. []
Q2: What is the structure of Kushenol N?
A2: While a detailed spectroscopic characterization is not provided in the provided research articles, Kushenol N's structure is described as a prenylated flavonoid. It is often found alongside other prenylated flavonoids like kurarinone and sophoraflavanone G in Sophora flavescens root extracts. []
Q3: What is the structure-activity relationship (SAR) of Kushenol N and related compounds?
A3: Although specific SAR studies focusing on Kushenol N are not detailed in the provided research, it's important to note that prenylated flavonoids, as a class of compounds, often display a relationship between their structure and biological activity. [, , ] The presence and position of prenyl groups on the flavonoid core structure can significantly influence their interactions with biological targets, ultimately impacting their potency and selectivity for different activities. Further research is needed to elucidate the precise SAR of Kushenol N.
Q4: What are the potential applications of Kushenol N in drug discovery?
A4: Based on the reported research, Kushenol N holds promise for development into therapeutic agents targeting various diseases:
- Cardiovascular Diseases: Its vasorelaxant properties suggest potential for addressing hypertension and other cardiovascular conditions. []
- Allergies: The anti-allergic activity of Kushenol N highlights its potential for managing allergic responses and related disorders. []
- Type 2 Diabetes: Its SGLT2 inhibitory activity suggests potential for regulating blood glucose levels in diabetic patients. []
- Breast Cancer: Computational studies point towards Kushenol N's potential as an ER-α antagonist, opening avenues for developing novel breast cancer treatments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


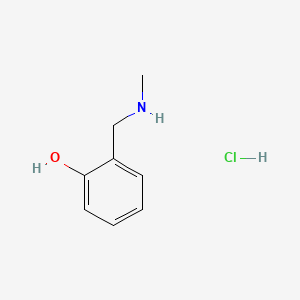
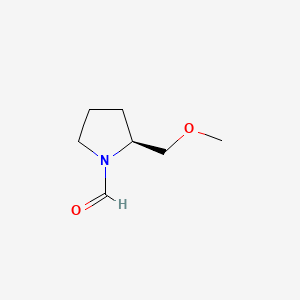
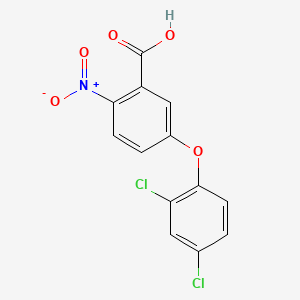
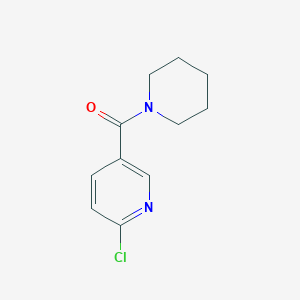

![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)
